Differentiated Linker Length and Lipophilicity: C3 Propyl Chain vs. Shorter C2 Ethyl Analogs
This compound features a propyl (-CH2-CH2-CH2-) linker connecting the Boc-protected amine to the phenoxy group, as opposed to the ethyl (-CH2-CH2-) linker found in structurally similar analogs. This key structural difference results in a higher calculated lipophilicity (XLogP3-AA = 2.3) compared to the shorter-chain analog tert-butyl (2-(4-aminophenoxy)ethyl)carbamate (XLogP3-AA = 1.9) [1][2]. The increased lipophilicity and longer linker length are critical for specific applications, such as optimizing the distance and orientation between the warhead and E3 ligase ligand in PROTACs, which is known to directly impact degradation efficiency [3].
| Evidence Dimension | Linker Length and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Propyl linker (-CH2-CH2-CH2-); XLogP3-AA = 2.3 [1] |
| Comparator Or Baseline | tert-butyl (2-(4-aminophenoxy)ethyl)carbamate: Ethyl linker (-CH2-CH2-); XLogP3-AA = 1.9 [2] |
| Quantified Difference | Target compound has a 1-carbon longer linker and a ΔXLogP3-AA = +0.4 (higher lipophilicity). |
| Conditions | Computed property values from PubChem (XLogP3-AA). |
Why This Matters
This quantified difference in linker length and lipophilicity provides a tangible basis for selecting this specific compound when fine-tuning the spatial and pharmacokinetic properties of a drug conjugate or PROTAC is required.
- [1] PubChem. (2025). tert-Butyl (3-(4-aminophenoxy)propyl)carbamate (CID 11780454). Retrieved April 23, 2026. View Source
- [2] PubChem. (2025). tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate (CID 39355899). Retrieved April 23, 2026. View Source
- [3] Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1, 381-390. View Source
